(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of imidazole and thiazole rings, which are often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole precursors, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
(2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
Zwitterions: Compounds containing both positive and negative charges, often used in biochemical studies.
Uniqueness
What sets (2Z)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE apart is its unique combination of imidazole and thiazole rings, along with the presence of dichloro and methoxy groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H16Cl2N2O2S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C25H16Cl2N2O2S/c1-31-23-17(12-18(26)14-19(23)27)13-20-24(30)29-22(16-10-6-3-7-11-16)21(28-25(29)32-20)15-8-4-2-5-9-15/h2-14H,1H3/b20-13- |
InChI Key |
VYAFLUBINWFYBO-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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